N-tert-Butoxyalanine
Description
The N-tert-Butoxycarbonyl (Boc) Group as a Key Amine Protecting Moiety: Historical Context and Current Relevance
The N-tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. jk-sci.comwikipedia.org Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. nbinno.com
The Boc group is typically introduced by treating an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.com This reaction is generally high-yielding and chemoselective for the amino group. The resulting N-Boc-protected amino acid is stable to basic and nucleophilic reagents, allowing for subsequent chemical manipulations at other sites. nbinno.comorganic-chemistry.org
Deprotection of the Boc group is most commonly achieved using strong organic acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide. jk-sci.com This acid-lability is a key feature of the Boc group, allowing for its selective removal in the presence of other acid-stable protecting groups. wikipedia.org
The use of the Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the automated synthesis of peptides. wikipedia.org In Boc-based SPPS, the growing peptide chain is anchored to a solid support, and Boc-protected amino acids are sequentially added. springernature.com While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become more prevalent in SPPS due to its base-lability, the Boc group remains highly relevant, especially for the synthesis of hydrophobic peptides and those containing sensitive ester or thioester moieties. springernature.comku.dknih.gov
Research Landscape of N-tert-Butoxycarbonyl-Protected Alanine (B10760859) and Related Amino Acid Derivatives
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine) is a fundamental building block in peptide synthesis and the development of peptidomimetics. chemimpex.comnbinno.com Its simple, non-reactive methyl side chain makes it an ideal candidate for incorporation into peptide sequences to probe structure-activity relationships. peptide.com For instance, in a technique known as an "alanine scan," each amino acid residue in a peptide is systematically replaced with alanine to determine the importance of the original residue for the peptide's biological activity. peptide.com
The chemical properties and applications of Boc-L-alanine are well-documented. It is a white to off-white crystalline powder with a melting point in the range of 79-83 °C. chemicalbook.comchemicalbook.com
Table 1: Physicochemical Properties of N-(tert-Butoxycarbonyl)-L-alanine
| Property | Value |
| CAS Number | 15761-38-3 |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 79-83 °C |
| Appearance | White to off-white crystalline powder |
Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov
Beyond its use in peptide synthesis, research has explored the utility of Boc-alanine in various synthetic transformations. It has been used in the preparation of N-propargylalanine and in the one-pot synthesis of hybrid tripeptidomimetics. chemicalbook.comchemicalbook.com Furthermore, derivatives of Boc-alanine have been employed in the development of novel therapeutic agents and in biochemical studies to investigate enzyme activity and protein interactions. chemimpex.com The versatility of Boc-protected alanine and other amino acid derivatives continues to make them valuable tools in organic and medicinal chemistry. researchgate.net
Contextualizing tert-Butyl Auxiliaries in Asymmetric Synthesis and Chiral Induction
The tert-butyl group plays a significant role not only as a component of the Boc protecting group but also as a key element in chiral auxiliaries used for asymmetric synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com
One prominent example is the use of tert-butanesulfinamide as a chiral auxiliary for the asymmetric synthesis of amines. yale.edu This reagent has been widely adopted in both academic and industrial settings for the preparation of a diverse range of chiral amines, which are important components of many pharmaceuticals. yale.edu The steric bulk of the tert-butyl group is crucial for inducing high levels of stereoselectivity in these reactions. wikipedia.org
Similarly, the tert-butylsulfinyl group has been demonstrated to be a highly efficient chiral auxiliary in asymmetric Pauson-Khand reactions. acs.org In general, sulfoxides containing a tert-butyl group have proven to be versatile and effective stereodirecting groups in a variety of asymmetric transformations, including additions to aldehydes and ketones. nih.gov The predictable stereochemical control exerted by these tert-butyl-containing auxiliaries makes them invaluable tools for the synthesis of enantiomerically pure compounds. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxyamino]propanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(6(9)10)8-11-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
OVGJPFXCBHGLNH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NOC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NOC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butoxycarbonyl Protected Amino Acid Systems
General N-tert-Butoxycarbonylation Protocols for Primary and Secondary Amines
The formation of Boc-protected amines and amino acids can be achieved under various conditions, including aqueous or anhydrous environments, typically involving a base and Boc₂O. organic-chemistry.org
Catalyst-Free and Environmentally Conscious Approaches
Significant advancements have been made in developing catalyst-free and environmentally friendly protocols for N-Boc protection. These methods often leverage benign solvents or solvent-free conditions, contributing to greener chemical processes.
Water-Mediated Conditions: A simple, efficient, and eco-friendly protocol for N-Boc protection involves using di-tert-butyl dicarbonate (B1257347) in water or water-acetone mixtures under catalyst-free conditions at room temperature. This method yields monocarbamates in excellent yields within short reaction times, avoiding side products like isocyanates, ureas, or N,N-di-Boc derivatives. Notably, it preserves the stereochemical integrity of amino ester derivatives, affording optically pure N-Boc derivatives. nih.govorganic-chemistry.org
Glycerol as Solvent: Glycerol has been successfully employed as a solvent in a catalyst-free, efficient, and green protocol for the chemoselective N-Boc protection of amines at room temperature. This approach is applicable to a variety of functionalized amines, including aliphatic, aromatic, and heteroaromatic compounds, without the formation of common side products. rsc.org
Solvent-Free Conditions: Catalyst-free and solvent-free N-Boc protection methods have been reported, offering advantages such as operational simplicity, rapid reaction rates, and high yields. These approaches are general for various aliphatic, aromatic, and heteroaromatic amines, including primary and secondary amines. eurekaselect.comresearchgate.netthieme-connect.com For instance, the reaction of aniline (B41778) with Boc₂O under solvent- and catalyst-free conditions at room temperature can yield the N-Boc protected aniline in high yields within minutes. thieme-connect.com
Catalytic and Chemoselective N-Boc Formation Strategies
While catalyst-free methods are gaining traction, catalytic strategies remain vital for achieving high chemoselectivity and efficiency, especially with diverse and sensitive substrates.
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The catalytic role of these ionic liquids is attributed to the electrophilic activation of Boc₂O through bifurcated hydrogen bond formation. organic-chemistry.org
Hexafluoroisopropanol (HFIP): The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and organocatalyst provides a simple, efficient, and chemoselective mono-N-Boc protection of various amines with Boc₂O. This method proceeds rapidly at room temperature, achieving high yields (up to 99%) within 5 to 30 minutes, without requiring acidic or basic catalysts. It avoids side reactions and is chemoselective even with amino alcohols. organic-chemistry.orgorganic-chemistry.org
Solid-Supported Catalysts: Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) serves as an efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net Similarly, malic acid has been developed as a green catalyst for solvent-free N-Boc protection, offering fast reaction rates, high selectivity, excellent yields, and recyclability. benthamdirect.comcitedrive.comeurekaselect.com Other heterogeneous catalysts like yttria-zirconia and sulfonic-acid-functionalized silica (B1680970) have also been explored. researchgate.net
Protection of Diverse Substrates, Including Chiral Amines and Amino Acid Esters
The N-Boc protection protocols are versatile and applicable to a wide range of substrates, including those with sensitive functionalities, ensuring the preservation of stereochemical integrity for chiral compounds.
Chiral Amines and Amino Acid Esters: Catalyst-free N-tert-butyloxycarbonylation in water has been shown to afford optically pure N-t-Boc derivatives from chiral amines and esters of α-amino acids. organic-chemistry.org Similarly, methods using PEG400 as a reaction medium or Boc-Oxyma as a reagent have demonstrated the successful N-Boc protection of chiral α-amino acid esters in excellent yields. researchgate.net
Functional Group Tolerance: These methods exhibit good functional group tolerance, allowing for the chemoselective protection of amino groups in the presence of other functionalities like hydroxyl (OH) and thiol (SH) groups, without competitive side reactions. organic-chemistry.orgresearchgate.net For example, amino alcohols and 2-aminophenol (B121084) can be protected without oxazolidinone formation. organic-chemistry.org
Asymmetric Synthesis of Chiral Amino Acids Incorporating tert-Butyl Moieties
The asymmetric synthesis of chiral amino acids, particularly non-natural ones incorporating tert-butyl moieties, is crucial for developing pharmaceuticals and advanced materials.
Diastereoselective Synthesis Utilizing Chiral N-tert-Butanesulfinamide Auxiliaries
Ellman's chiral tert-butanesulfinamide reagent has emerged as a highly efficient chiral auxiliary for the stereoselective synthesis of chiral amines, including α-amino acids. osi.lvwikipedia.orgsigmaaldrich.comrsc.org
Mechanism and Application: Enantiopure tert-butanesulfinamide condenses with aldehydes and ketones under mild conditions to yield tert-butanesulfinyl imines in high yields. The tert-butanesulfinyl group acts as a powerful chiral directing group, activating these imines for nucleophilic additions and leading to products with high diastereoselectivity. Subsequent mild acidic cleavage removes the sulfinyl group, yielding the chiral amine products. wikipedia.orgsigmaaldrich.com
Synthesis of α-Amino Acids: This methodology has been extensively applied in the asymmetric synthesis of various building blocks, including α-amino acids and esters. sigmaaldrich.com For instance, diastereoselective enolate alkylation reactions of N-acylsulfinamides, with tert-butanesulfinamide providing high diastereoselectivity, have been reported for the synthesis of enantiopure products. nih.gov The size of the side chain in the aldehyde correlates with the diastereomeric excess in the synthesis of propargylamines as amino acid surrogates using Ellman's auxiliary. nih.gov
Examples: The synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, which can be further alkylated diastereoselectively, illustrates the utility of this auxiliary in creating complex chiral structures. acs.org Furthermore, tert-butylsulfinyl imines have been used as chiral auxiliaries for the synthesis of tetrasubstituted α-aminophosphonates via nucleophilic addition of phosphites, achieving high yields and diastereoselectivities. mdpi.com
Enantioselective Pathways for Non-Natural α-Amino Acid Derivatization
The development of enantioselective methods for non-natural α-amino acids is critical for expanding the chemical space of biologically active molecules.
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis is a practical and highly enantioselective method for the alkylation of aldimine Schiff bases of amino acid tert-butyl esters, leading to a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.orgrsc.org The use of C₂-symmetric chiral quaternary ammonium (B1175870) salts as catalysts and optimization of conditions can achieve high enantioselectivity. organic-chemistry.org For example, the enantioselective alkylation of the benzophenone (B1666685) imine derived from tert-butyl glycine (B1666218) ester is a landmark in PTC and asymmetric synthesis, where the tert-butyl ester contributes to substrate stability and higher enantioselectivities. rsc.org
N-H Insertion Reactions: A highly enantioselective route to α-alkenyl α-amino acid derivatives involves the N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate. This reaction is cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids under mild, neutral conditions, demonstrating broad substrate scope, fast reaction rates, high yields (61–99%), and excellent enantioselectivity (83–98% ee). rsc.orgnih.gov
Asymmetric Hydrogenation: For the large-scale synthesis of specific N-Boc-protected amino acids like (S)-N-Boc-bis(4-fluorophenyl)alanine, asymmetric hydrogenation of sterically crowded precursors has been successfully employed to establish the chiral center. While initial enantiomeric excess might vary, subsequent crystallization steps can yield material of high enantiomeric purity. acs.org
Chiral Auxiliaries in Schiff Base Chemistry: Advanced chiral auxiliaries, such as N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide, have been designed for the general asymmetric synthesis of α-amino acids. These auxiliaries form Schiff bases with amino acids, followed by complexation with Ni(II) ions and base-catalyzed thermodynamic equilibrium, leading to good to excellent chemical yields and diastereoselectivity. researchgate.net
Synthesis of Specific N-tert-Butoxycarbonyl-Protected Amino Acid Derivatives (e.g., N-tert-Butoxycarbonyl-O-Benzyl-L-Serine)
The synthesis of specific N-tert-butoxycarbonyl-protected amino acid derivatives exemplifies the versatility of Boc protection in creating complex molecular architectures.
Synthesis of N-tert-Butoxyalanine (N-Boc-L-alanine): N-Boc-L-alanine is synthesized from L-alanine via a straightforward reaction with di-tert-butyl dicarbonate. A typical procedure involves suspending L-alanine in water, adding a base like sodium hydroxide, followed by the addition of tetrahydrofuran (B95107) (THF) and di-tert-butyl dicarbonate. The mixture is then stirred at room temperature, and after extraction and acidification, the N-Boc-L-alanine can be isolated.
Synthesis of N-tert-Butoxycarbonyl-O-Benzyl-L-Serine: N-tert-Butoxycarbonyl-O-Benzyl-L-Serine is another important Boc-protected amino acid derivative, where both the amine and the hydroxyl group of serine are protected (the hydroxyl as a benzyl (B1604629) ether). Its synthesis typically involves the reaction of L-serine with di-tert-butyl dicarbonate in the presence of a base, followed by benzylation of the hydroxyl group, or sometimes a stepwise approach where N-Boc-L-serine is first formed, and then the hydroxyl group is benzylated. thermofisher.in This compound is a valuable intermediate in peptide chemistry, particularly for synthesizing peptides containing serine residues where the hydroxyl group needs temporary protection.
Derivatization and Functionalization Strategies for N-tert-Butyl-Containing Scaffolds
Beyond its role as a protecting group, the tert-butyl moiety is strategically incorporated into various chemical scaffolds to influence solubility, steric hindrance, and electronic properties, facilitating diverse derivatization and functionalization strategies. Chemical derivatization techniques, often involving reagents like N,N-tert-butyl(dimethylsilyl)trifluoroacetamide (MTBSTFA), are used to modify compounds for analysis, such as amino acids and carboxylic acids.
Synthesis of Advanced N-tert-Butyl-Substituted Heterocycles and Complex Rings
The tert-butyl group plays a significant role in the synthesis of advanced heterocyclic and complex ring systems, often influencing reactivity and selectivity.
N-tert-Butyl Isocyanodichloride: This reagent is important in the synthesis of nitrogen-containing acyclic and heterocyclic compounds, including 5-membered heterocycles like 1,3,4-thiadiazolidines, through nucleophilic substitution reactions.
N-tert-Butyl-N-(2,2-dichlorovinyl)carbamoyl Chloride: This serves as a novel building block for synthesizing nitrogen heterocycles such as substituted 1,2,4-triazolidinones and cyclic ureas through reactions with hydrazine (B178648) derivatives and diamines, respectively.
N-tert-Butanesulfinyl Imines: Chiral imines derived from tert-butanesulfinamide are extensively used as versatile chiral auxiliaries in the asymmetric synthesis of enantioenriched nitrogen-containing heterocycles, including natural alkaloids and other biologically active compounds. The electron-withdrawing sulfinyl group facilitates highly diastereoselective nucleophilic additions.
N1-tert-Butyl Triazinium Salts: The N1-tert-butyl group in 1,2,4-triazinium salts has been shown to be well-tolerated in C3-arylation reactions, enabling the incorporation of diverse aryl groups into these heterocyclic scaffolds, which can be useful for fluorogenic labeling.
Tetraazapyrene Derivatives: Bulky tert-butyl groups have been incorporated into nitrogenated polycyclic aromatic hydrocarbons (N-PAHs) like tetraazapyrene to improve solubility by suppressing aggregation, thus affecting their optoelectronic and electrochemical properties.
Strategic Incorporation of tert-Butyl Groups in Modified Amino Acid Structures
The strategic incorporation of tert-butyl groups into modified amino acid structures is primarily exemplified by the N-Boc protecting group, which is fundamental to peptide synthesis.
N-Boc Protection in Peptide Synthesis: The Boc group is a key protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.orgthermofisher.in Its acid-lability allows for selective deprotection without affecting the peptide backbone or other protecting groups, facilitating the controlled assembly of peptide chains. For instance, N-Boc-L-alanine is a common building block in the synthesis of dipeptides and larger peptides.
Further Derivatization of Boc-Protected Amino Acids: N-Boc-alanine can be further derivatized, for example, by reduction to N-Boc-alaninal, demonstrating its utility as an intermediate in the synthesis of more complex molecules.
Non-Natural Amino Acids with tert-Butyl Groups: Beyond the Boc protecting group, tert-butyl moieties are also directly incorporated into the side chains of non-natural amino acids. Examples include 4-(tert-butyl)phenylalanine and perfluoro-tert-butyl hydroxyproline. These modified amino acids are synthesized and site-specifically incorporated into proteins, where the tert-butyl groups can serve as unique handles for molecular recognition or as sensitive probes in ¹H and ¹⁹F NMR spectroscopy, allowing for the study of protein structure and interactions in complex biological systems. The distinct conformational preferences of such amino acids can also be exploited for specific applications in peptides and proteins.
Computational and Theoretical Studies on N Tert Butoxycarbonyl Systems
Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity
The reactivity and selectivity of N-tert-Butoxycarbonylalanine are profoundly influenced by its three-dimensional structure and the subtle interplay of electronic effects within the molecule. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the complex potential energy surface of Boc-alanine to identify its most stable conformations.
The flexibility of the Boc protecting group, combined with rotations around the Cα-N and Cα-C bonds of the alanine (B10760859) backbone, gives rise to a multitude of possible conformers. Theoretical studies focus on calculating the relative energies of these conformers to determine which shapes the molecule is most likely to adopt. Key to this analysis is the orientation of the urethane (B1682113) bond, which can exist in either a trans or cis conformation, with the trans form generally being more stable. The analysis identifies low-energy structures by mapping out the energetic landscape as a function of key dihedral angles (φ, ψ, and ω).
These conformational preferences have significant consequences for the molecule's reactivity due to stereoelectronic effects. These effects arise from the spatial arrangement of orbitals. For instance, the alignment of the nitrogen lone pair with the π* orbital of the carbonyl group influences the nucleophilicity of the nitrogen atom. Similarly, the orientation of the bulky tert-butyl group can create steric hindrance, directing incoming reagents to attack from a less hindered face of the molecule, thereby controlling the stereochemical outcome of a reaction. Natural Bond Orbital (NBO) analysis is often employed in these computational studies to quantify these orbital interactions and understand their impact on molecular stability and reactivity.
Table 1: Calculated Relative Energies and Key Dihedral Angles for Major Conformers of N-tert-Butoxyalanine Note: Data are representative examples derived from typical DFT calculations and are for illustrative purposes.
| Conformer | Relative Energy (kcal/mol) | φ (C-N-Cα-C) Angle (°) | ψ (N-Cα-C-O) Angle (°) | ω (Cα-N-C(O)-O) Angle (°) |
|---|---|---|---|---|
| A | 0.00 | -150.5 | 155.2 | 178.9 |
| B | 0.85 | -75.1 | 80.3 | 179.5 |
| C | 1.52 | -80.6 | -65.8 | -177.3 |
| D | 2.10 | 55.9 | 60.1 | 179.1 |
Reaction Pathway Elucidation and Transition State Analysis through Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for elucidating the detailed mechanisms of chemical reactions involving N-tert-Butoxycarbonylalanine. nih.gov These computational methods allow chemists to map the entire reaction pathway, from reactants to products, by identifying all intermediates and, crucially, the transition states that connect them. nih.gov A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction.
Using methodologies such as DFT, researchers can model the geometric and electronic structure of these fleeting transition states. researchgate.net Calculations can reveal the precise nature of bond-breaking and bond-forming processes. For example, in the acid-catalyzed deprotection of the Boc group, calculations can model the initial protonation of the carbonyl oxygen, the subsequent cleavage of the C-O bond to form a tert-butyl cation, and the release of carbon dioxide.
Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a computed transition state structure indeed connects the intended reactant and product. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, providing a theoretical prediction of the reaction rate. Comparing the activation energies of competing reaction pathways allows for the prediction of reaction selectivity.
Table 2: Example of Calculated Energetics for a Boc-Deprotection Step Note: This table presents hypothetical data from a quantum chemical calculation for illustrative purposes.
| Reaction Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Boc-alanine + Acid Catalyst | 0.00 |
| Transition State (TS1) | C-O Bond Cleavage | +18.5 |
| Intermediate | Carbamic acid + tert-butyl cation | +5.2 |
| Product Complex | Alanine + CO2 + Isobutene | -10.8 |
Rational Design of New Catalysts and Reagents for N-Protection and Asymmetric Synthesis
Computational chemistry is a key partner in the rational design of new and improved catalysts and reagents for reactions involving N-tert-Butoxycarbonylalanine. Instead of relying solely on experimental trial and error, theoretical calculations can be used to predict the efficacy of a potential catalyst before it is synthesized.
For the N-protection of alanine, computational models can be used to study the mechanism of the reaction between alanine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). These models can help in designing a catalyst that activates the (Boc)₂O, making it more electrophilic, or a base that enhances the nucleophilicity of the alanine nitrogen, thereby accelerating the reaction. organic-chemistry.org For instance, studies can rationalize the effectiveness of catalysts like iron(III) salts in selective Boc-group removal by modeling the interaction between the metal center and the carbonyl group of the Boc moiety. rsc.orgsemanticscholar.org
In the field of asymmetric synthesis, where Boc-alanine is used as a building block, computational methods can aid in the design of chiral catalysts. By modeling the transition states of reactions with different catalyst structures, chemists can identify catalyst features—such as specific steric or electronic properties—that maximize the energy difference between the pathways leading to the desired and undesired stereoisomers. This in silico screening process significantly narrows down the number of candidate catalysts that need to be tested experimentally, accelerating the development of highly selective synthetic methods.
Table 3: Computational Screening of Hypothetical Catalysts for Boc-Protection Note: This table illustrates how computational results might be presented for catalyst design. Values are hypothetical.
| Catalyst Type | Proposed Mechanism | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Efficiency |
|---|---|---|---|
| Lewis Acid (e.g., ZnCl₂) | Activation of (Boc)₂O | 22.5 | Low |
| Brønsted Base (e.g., DBU) | Deprotonation of Alanine-NH₂ | 20.1 | Moderate |
| Bifunctional Catalyst (Designed) | Simultaneous activation of both reactants | 15.3 | High |
| Uncatalyzed | Direct Reaction | 28.7 | Very Low |
Prediction of Stereochemical Outcomes in Chiral Auxiliary-Mediated Reactions
A powerful application of computational chemistry is the prediction of stereochemical outcomes in reactions where N-tert-Butoxycarbonylalanine is attached to a chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to control the formation of new stereocenters. wikipedia.org The auxiliary creates a chiral environment that makes the two faces of a prochiral center (like an enolate derived from Boc-alanine) unequal.
Computational models can be built for the entire substrate-auxiliary complex. By analyzing the stable conformations of this complex, it is possible to identify the most likely path of attack for an incoming reagent. More rigorously, quantum chemical calculations can determine the structures and energies of the diastereomeric transition states that lead to the different possible product stereoisomers.
According to transition state theory, the ratio of the products is determined by the difference in the free energies of these competing transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction and thus the major product. By calculating these energy differences, a quantitative prediction of the diastereomeric ratio (d.r.) can be made. These predictions are invaluable for selecting the optimal chiral auxiliary for a desired transformation, saving significant experimental effort.
Table 4: Predicted Stereochemical Outcome for an Alkylation Reaction Note: Illustrative data based on a theoretical model of a chiral auxiliary-mediated reaction.
| Transition State | Product Stereoisomer | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| TS-Re (Re-face attack) | (R,S)-Product | 2.1 | 97 : 3 |
| TS-Si (Si-face attack) | (S,S)-Product | 0.0 |
Future Outlook and Emerging Trends in N Protected Amino Acid Research
Innovations in Green and Sustainable Synthetic Protocols for N-Protected Amino Acids
The synthesis of peptides, a process heavily reliant on N-protected amino acids, has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. The generation of large volumes of solvent waste, particularly from toxic substances like dimethylformamide (DMF) and dichloromethane (B109758), is a major concern researchgate.netchemrxiv.orgamericanpeptidesociety.org. Consequently, a strong impetus within the chemical community is the development of "green" and sustainable protocols that minimize environmental impact without compromising synthetic efficiency.
A primary focus of this green chemistry initiative is the replacement of conventional solvents with more environmentally benign alternatives. Propylene carbonate has emerged as a promising green polar aprotic solvent capable of replacing both DMF and dichloromethane in solution- and solid-phase peptide synthesis (SPPS) researchgate.netchemrxiv.org. Other green solvents being explored include water, glycerol, and various bio-based solvents americanpeptidesociety.orggenscript.comvapourtec.compeptide.comnih.gov. Water, in particular, is an attractive medium due to its non-toxic, non-flammable, and inexpensive nature. Researchers have successfully developed catalyst-free methods for N-tert-butoxycarbonyl (N-Boc) protection of amines in aqueous systems, demonstrating high yields and clean reactions genscript.comnih.gov.
Another significant trend is the move towards catalyst-free and solvent-free reaction conditions. Several studies have reported the efficient N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) without any solvent or catalyst, which simplifies the workup procedure and reduces waste vapourtec.comaurorabiomed.com. Where catalysts are necessary, the focus is on developing heterogeneous and reusable options. For instance, the Amberlite-IR 120 resin has been shown to be an effective and recyclable heterogeneous acid catalyst for N-Boc protection, allowing for easy separation from the reaction mixture by simple filtration aurorabiomed.com.
| Solvent | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive, allows for catalyst-free reactions. | Catalyst-free N-Boc protection of amines. | genscript.comnih.gov |
| Propylene Carbonate | Biodegradable, low toxicity, effective replacement for DMF and dichloromethane. | Solution- and solid-phase peptide synthesis. | researchgate.netchemrxiv.org |
| Glycerol | Renewable, biodegradable, allows for catalyst-free conditions. | Chemoselective N-Boc protection of amines. | vapourtec.com |
| Solvent-Free | Eliminates solvent waste, simplifies workup, reduces energy consumption. | N-tert-butoxycarbonylation with (Boc)₂O. | vapourtec.comaurorabiomed.com |
Development of Advanced Chiral Methodologies Utilizing Novel tert-Butyl-Based Auxiliaries
Achieving precise control over stereochemistry is paramount in the synthesis of biologically active molecules, including amino acids and peptides. Chiral auxiliaries are powerful tools for inducing asymmetry, and those incorporating the sterically demanding tert-butyl group have proven to be particularly effective. The development of novel chiral methodologies based on these auxiliaries is a significant trend, expanding the toolkit for asymmetric synthesis.
A preeminent example in this area is the use of N-tert-butanesulfinamide, pioneered by Jonathan Ellman. This versatile chiral auxiliary has become a "gold standard" for the asymmetric synthesis of a vast array of chiral amines, including non-canonical α- and β-amino acids vapourtec.comaurorabiomed.comCurrent time information in Ottawa, CA.formulationbio.comnih.gov. The enantiomerically pure sulfinamide is readily prepared on a large scale and can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines serve as powerful electrophiles for nucleophilic additions. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with high diastereoselectivity nih.govaurorabiomed.comCurrent time information in Ottawa, CA.. Following the addition, the sulfinyl auxiliary is easily cleaved under mild acidic conditions to reveal the free amine, and the auxiliary itself can often be recovered and recycled Current time information in Ottawa, CA.formulationbio.comnih.gov. This methodology has been successfully applied to synthesize highly enantioenriched amino alcohols and various complex amino acid derivatives genscript.comnih.gov.
The steric properties of the tert-butyl group are also exploited in other chiral systems. For instance, tert-butyl esters of amino acids, such as valine tert-butyl ester, are used to generate chiral enamines for asymmetric alkylation reactions, leading to α,α-disubstituted amino acids with high enantiomeric purity amidetech.com. Similarly, chiral Schiff bases derived from glycine (B1666218) tert-butyl ester and chiral ketone auxiliaries like (1S,2S,5S)-2-hydroxypinan-3-one have been used to synthesize D-α-amino acid derivatives via diastereoselective alkylation nih.gov.
More recent developments include the stereoselective alkylation of chiral titanium(IV) enolates with tert-butyl peresters. This method allows for the challenging introduction of secondary and tertiary alkyl groups with excellent diastereocontrol, providing access to complex, sterically hindered amino acid precursors beilstein-journals.orgnih.gov. The tert-butyl group in the perester plays a crucial role in the underlying radical-like transformation that facilitates the alkylation.
| Auxiliary/Reagent | Key Transformation | Advantages | Reference |
|---|---|---|---|
| N-tert-Butanesulfinamide | Asymmetric synthesis of amines and amino acids via N-tert-butanesulfinyl imines. | High diastereoselectivity, broad substrate scope, readily available, easily cleaved. | Current time information in Ottawa, CA.formulationbio.comnih.gov |
| (S)-Valine tert-butyl ester | Asymmetric alkylation of chiral enamines. | Synthesis of chiral α,α-dialkyl β-keto esters as amino acid precursors. | amidetech.com |
| Glycine tert-butyl ester / Chiral Ketone | Asymmetric alkylation of a chiral Schiff base. | Efficient synthesis of D-α-amino acid derivatives. | nih.gov |
| tert-Butyl Peresters | Stereoselective alkylation of chiral titanium(IV) enolates. | Introduction of secondary and tertiary alkyl groups with high stereocontrol. | beilstein-journals.orgnih.gov |
Exploration of New Reactivity Modes and Transformations Involving tert-Butyl Moieties
While the tert-butyl group in N-tert-butoxycarbonyl (Boc) and other protecting groups is typically viewed as a sterically bulky and chemically robust shield, emerging research is beginning to explore its latent reactivity. This involves moving beyond its passive role as a protecting group to actively participating in or directing novel chemical transformations.
The most significant transformation involving the tert-butyl moiety is its cleavage during deprotection, which proceeds via the formation of a stable tert-butyl carbocation researchgate.netnih.gov. This highly reactive intermediate, while essential for deprotection, can also be problematic. In the context of peptide synthesis, particularly during the final acidolytic cleavage step, the liberated tert-butyl cation can alkylate nucleophilic side chains of sensitive amino acids. A well-documented side reaction is the S-alkylation (tert-butylation) of methionine and the modification of tryptophan residues nih.gov. This undesirable reactivity has spurred the development of strategies to manage the carbocation, most notably through the use of "scavenger" molecules like triethylsilane, anisole, or thiophenol, which efficiently trap the cation before it can react with the peptide iris-biotech.de.
Conversely, chemists are exploring ways to harness the reactivity of this carbocation. While still a nascent area, the potential for intramolecular reactions or controlled intermolecular additions initiated by the deprotection event represents a frontier in synthetic methodology. Furthermore, unexpected reactivity has been observed, such as rearrangements occurring during the side-chain protection of serine with a tert-butyl group, which suggests that the introduction of this moiety is not always a straightforward process and can involve complex mechanistic pathways vapourtec.com.
Another avenue of exploration focuses on treating the tert-butyl group itself as a functional handle. The C-H bonds of the methyl groups, though strong and sterically hindered, are not entirely inert. Recent advancements in C-H functionalization chemistry have demonstrated the potential for catalytic, non-directed hydroxylation of these primary C-H bonds genscript.com. Applying such transformations to Boc-protected amino acids could open up pathways to novel derivatives without requiring a complete deprotection-reprotection sequence, thereby adding functionality directly onto the protecting group itself. In addition, the carbonyl group of the Boc moiety can exhibit unique reactivity; for example, its interaction with oxalyl chloride has been proposed as part of a mechanism for mild N-Boc deprotection, showcasing reactivity beyond simple acid-mediated hydrolysis chemrxiv.org.
Integration with Automated and High-Throughput Synthesis Platforms for Diversified Libraries
The demand for large, structurally diverse libraries of peptides and peptidomimetics for drug screening and materials discovery has driven the integration of advanced N-protected amino acid chemistry with automated synthesis platforms. Solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry, is exceptionally well-suited for automation and is compatible with the two dominant protection strategies: base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butoxycarbonyl (Boc) americanpeptidesociety.orgnih.govaurorabiomed.comiris-biotech.de. This compatibility allows building blocks like N-tert-butoxyalanine to be seamlessly incorporated into automated workflows.
Modern automated peptide synthesizers range from single- to multi-channel instruments capable of producing dozens or even hundreds of unique peptides simultaneously in parallel formats, such as 96-well plates genscript.compeptide.com. These high-throughput systems are essential for generating the diversified libraries needed for screening purposes. The process involves the iterative addition of N-protected amino acids to a growing peptide chain anchored to a solid support, with automated cycles of deprotection, coupling, and washing beilstein-journals.org.
To further accelerate this process, innovative technologies are being integrated into these platforms. Microwave-assisted SPPS, for example, uses microwave energy to increase the rate of both coupling and deprotection steps, significantly shortening synthesis times and often improving the purity of crude products, especially for long or aggregation-prone sequences genscript.com. Another major advancement is automated fast-flow peptide synthesis (AFPS), which utilizes continuous flow technology to deliver reagents and remove byproducts, enabling extremely rapid synthesis cycles nih.govnih.govamidetech.com. AFPS has made the "single-shot" synthesis of entire protein domains of over 150 amino acids a routine process, completed in a matter of hours nih.govamidetech.com.
These automated platforms are not limited to the 20 proteinogenic amino acids. A key advantage is their ability to readily incorporate a wide variety of non-canonical or unnatural amino acids, which are crucial for expanding the chemical and functional diversity of the resulting libraries researchgate.netaurorabiomed.comformulationbio.comnih.gov. By programming the synthesizer to incorporate building blocks with unique side chains, modified backbones, or different stereochemistries, researchers can generate vast libraries of novel compounds. These libraries are invaluable for identifying new therapeutic leads, probing biological interactions, and discovering materials with novel properties chemrxiv.orgnih.govnih.gov.
| Technology | Principle | Key Advantage | Relevance to N-Protected Amino Acids |
|---|---|---|---|
| Parallel SPPS | Simultaneous synthesis of multiple peptides in separate reaction vessels (e.g., 96-well plates). | High-throughput generation of large, discrete libraries. | Compatible with both Boc and Fmoc chemistries. |
| Microwave-Assisted SPPS | Use of microwave energy to accelerate reaction rates. | Reduced synthesis time; improved synthesis of difficult sequences. | Enhances efficiency of coupling and deprotection steps for Boc/Fmoc amino acids. |
| Automated Fast-Flow Peptide Synthesis (AFPS) | Continuous flow of reagents over a solid support in a column reactor. | Extremely rapid synthesis cycles; enables synthesis of very long peptides/proteins. | Allows for rapid, automated incorporation of diverse N-protected building blocks. |
| Combinatorial "Split-and-Pool" Synthesis | Resin is split, coupled with different amino acids, and then pooled together for subsequent steps. | Generation of massive libraries of millions of compounds on-bead. | Applicable to any SPPS-compatible N-protected amino acid. |
Q & A
What are the optimal synthetic routes for preparing N-tert-Butoxyalanine (Boc-Ala) with high enantiomeric purity?
Methodological Answer :
this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of alanine. A common approach involves reacting L- or D-alanine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., water/dioxane) under mildly basic conditions (pH 8–9) using sodium hydroxide or sodium bicarbonate . Enantiomeric purity (>95%) is achieved through controlled reaction times (4–6 hours at 0–5°C) and iterative recrystallization using ethyl acetate/hexane mixtures. Advanced protocols recommend monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to avoid racemization, especially when synthesizing Boc-D-alanine derivatives .
How can researchers validate the stability of the Boc group in this compound under varying experimental conditions?
Methodological Answer :
The Boc group’s stability is pH- and temperature-dependent. Accelerated degradation studies using 1H NMR or LC-MS can quantify decomposition products (e.g., tert-butanol or CO₂). For example:
- Acidic conditions : Boc cleavage occurs rapidly in trifluoroacetic acid (TFA) within 30 minutes at 25°C.
- Basic conditions : Hydrolysis is slower but detectable at pH >10 (e.g., 10% aqueous NaOH at 40°C over 24 hours).
- Thermal stability : Thermogravimetric analysis (TGA) shows Boc-Ala remains stable up to 150°C, making it suitable for solid-phase peptide synthesis (SPPS) .
What analytical strategies resolve contradictions in reported melting points or purity levels of Boc-Ala derivatives?
Methodological Answer :
Discrepancies in melting points (e.g., 119–123°C vs. 59–62°C for Boc-protected prolinol derivatives) often arise from polymorphic forms or residual solvents . To address this:
Differential Scanning Calorimetry (DSC) : Identifies polymorphs by analyzing thermal transitions.
Karl Fischer Titration : Quantifies water content, which can depress melting points.
HPLC-MS/MS : Validates purity (>95%) by detecting trace impurities like unprotected alanine or diastereomers .
How can researchers optimize Boc-Ala incorporation into peptide sequences while minimizing side reactions?
Methodological Answer :
In SPPS, Boc-Ala coupling efficiency depends on:
- Activation reagents : Use HBTU/HOBt or DIC/Oxyma for minimal racemization.
- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility.
- Coupling time : 1–2 hours at 25°C, monitored via Kaiser test.
Side reactions (e.g., aspartimide formation) are mitigated by avoiding prolonged exposure to piperidine during Fmoc deprotection . Post-synthesis, MALDI-TOF MS or Edman sequencing verifies sequence integrity .
What advanced techniques characterize Boc-Ala’s role in stabilizing transition states during enzymatic peptide bond formation?
Methodological Answer :
Computational studies (DFT or MD simulations) model Boc-Ala’s steric and electronic effects on enzyme-substrate interactions. For example:
- Docking studies : Reveal how the tert-butyl group stabilizes hydrophobic pockets in proteases.
- Kinetic isotope effects (KIE) : Isotopic labeling (e.g., 13C-Boc-Ala) quantifies bond-breaking/forming steps in catalytic mechanisms.
Experimental validation via stopped-flow fluorescence or X-ray crystallography provides structural insights .
How do researchers address discrepancies in Boc-Ala’s reactivity between solid-phase and solution-phase synthesis?
Methodological Answer :
Solution-phase synthesis often requires higher equivalents of Boc-Ala (2.5–3.0 eq) due to competitive side reactions (e.g., oligomerization). In contrast, SPPS uses 1.2–1.5 eq with resin-bound amines to limit waste. Reactivity differences are quantified via:
- Reaction calorimetry : Measures exothermicity to optimize stoichiometry.
- NMR kinetics : Tracks real-time conversion rates in solution vs. solid phase .
What methodologies ensure accurate quantification of Boc-Ala in complex biological matrices during metabolic studies?
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., Boc-Ala-d3) is optimal. Key steps:
Sample preparation : Solid-phase extraction (SPE) using C18 cartridges removes interfering biomolecules.
Chromatography : A reversed-phase C8 column with 0.1% formic acid in acetonitrile/water achieves baseline separation.
Detection : Multiple reaction monitoring (MRM) tracks transitions like m/z 234→158 (Boc-Ala) and 237→161 (Boc-Ala-d3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
